molecular formula C15H14O3 B3115283 3-Benzyloxy-2-methyl-benzoic acid CAS No. 208986-50-9

3-Benzyloxy-2-methyl-benzoic acid

Cat. No.: B3115283
CAS No.: 208986-50-9
M. Wt: 242.27 g/mol
InChI Key: XPDKUZUJUNYCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-2-methyl-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2-methyl-benzoic acid can be achieved through several methods:

Industrial Production Methods

The industrial production of this compound typically involves the use of 2,6-dichlorotoluene as the starting material due to its availability and cost-effectiveness. The process includes etherification, followed by purification steps to obtain the desired product .

Chemical Reactions Analysis

Functional Group Transformations

3-Benzyloxy-2-methyl-benzoic acid can undergo various transformations:

  • Hydrogenation : The hydrogenation of this compound or its salts can produce 3-hydroxy-2-methyl-benzoic acid. This reaction typically requires a hydrogenation catalyst and is performed under controlled conditions to ensure selectivity .

  • Acetylation : The hydroxyl group can be acetylated using acetic anhydride, yielding 3-acetoxy-2-methyl-benzoic acid, which has applications in the synthesis of HIV protease inhibitors .

Oxidation and Reduction Reactions

The compound can also participate in oxidation and reduction reactions:

  • Oxidation : Under oxidative conditions, the benzyloxy group can be oxidized to form corresponding carboxylic acids or phenolic compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction : The carboxylic acid functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions

Nucleophilic substitution reactions are also possible with this compound:

  • The benzyloxy group may be replaced by other nucleophiles under basic or acidic conditions, allowing for the synthesis of various substituted benzoates.

Scientific Research Applications

Scientific Research Applications

  • Chemistry : 3-Benzyloxy-2-methylbenzoic acid is used as an intermediate in synthesizing complex organic molecules.
  • Medicine: It's used in developing pharmaceuticals, particularly in synthesizing drugs with anti-inflammatory and analgesic properties. One notable application involves synthesizing salicylic acid derivatives with improved safety profiles . For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative, has shown potential as an alternative to acetylsalicylic acid (ASA) due to its reduced gastric toxicity while maintaining analgesic, anti-inflammatory, and antiplatelet activities .

Case Studies

  • Toxicity Studies of 2-((3-(Chloromethyl) benzoyl)oxy)benzoic Acid: Research has explored the toxicity of salicylic acid derivatives, comparing 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) to acetylsalicylic acid (ASA). Animal studies indicate that 3-CH2Cl exhibits significantly less harmful toxicity parameters than ASA, particularly regarding gastric mucosal erosion . The lethal dose (LD50) of 3-CH2Cl is similar to ASA, but histopathological observations show a significant reduction in gastric mucosal erosion in rats treated with 3-CH2Cl compared to ASA .
  • Analgesic and Antiplatelet Action of 2-((3-(Chloromethyl) benzoyl)oxy)benzoic Acid: Studies on rats have investigated the analgesic action of 3-CH2Cl, with doses ranging from 12.5 mg/kg BW to 200 mg/kg BW . Dose-dependent increases in nociceptive response time were observed during oral administration on heat-induced Plantar Anasthesiometer tests. Additionally, a dose-dependent decrement pattern was observed in nociceptive response count after inducing rats with 0.6% acetic acid in the “writhing” test. Compared to ASA, 3-CH2Cl showed a significantly lower nociceptive response count, indicating its potential as an analgesic agent with fewer adverse effects .
  • Anti-inflammatory Action of 2-((3-(Chloromethyl) benzoyl)oxy)benzoic Acid: Further research has examined the anti-inflammatory properties of 3-CH2Cl . Treatment of Wistar rats with 3-CH2Cl significantly reduced pro-inflammatory cytokines TNF-α and IL-1β concentrations in cardiac blood plasma . 3-CH2Cl stabilized the rat's body temperature and prevented hypothermic and hyperthermic LPS-induced septic shock. Additionally, the 3-CH2Cl-treated group showed reduced cardiac white blood cell concentration, less pulmonary edema, and reduced hepatocyte injury. Histological examination revealed a significant reduction of lung fibroblasts .

Mechanism of Action

The mechanism of action of 3-Benzyloxy-2-methyl-benzoic acid involves its interaction with molecular targets and pathways. The compound can undergo electrophilic substitution reactions, introducing deactivating, meta-directing substituents on the aromatic ring. These reactions convert electron-withdrawing functions into electron-donating groups, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxy-2-methyl-benzoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .

Biological Activity

Overview

3-Benzyloxy-2-methyl-benzoic acid (CAS No. 208986-50-9) is an aromatic compound characterized by its unique structural features, including a benzyloxy group at the 3-position of a 2-methylbenzoic acid framework. Its molecular formula is C15H14O3C_{15}H_{14}O_3, and it is recognized for its potential applications in pharmaceuticals and organic synthesis due to its distinctive reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including alkylation and carboxylation processes. This compound can be synthesized through various methods, such as:

  • Alkylation of 2-Methylbenzoic Acid : Using benzyl bromide in the presence of a base like potassium carbonate.
  • Grignard Reaction : Reacting 2-chloro-6-methylphenol with magnesium to form the Grignard reagent, followed by carboxylation to yield the desired acid .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, thereby inhibiting tumor growth.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits metabolic enzymes

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Protein Degradation Systems : It promotes the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular proteostasis .
  • Enzyme Interaction : The compound shows potential as a binder to enzymes such as cathepsins B and L, enhancing their activity in cellular assays .

Case Studies

A notable study assessed the effects of benzoic acid derivatives, including this compound, on human foreskin fibroblasts. The findings highlighted that this compound significantly activated both UPP and ALP pathways without cytotoxic effects at certain concentrations. The study concluded that derivatives like this one could serve as promising candidates for developing anti-aging agents due to their role in enhancing protein degradation systems .

Additionally, another investigation focused on the anticancer potential of similar benzoic acid derivatives. It was found that compounds sharing structural characteristics with this compound exhibited significant cytotoxicity against various cancer cell lines, reinforcing the need for further exploration into its therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Benzyloxy-2-methyl-benzoic acid, and how do reaction parameters impact yield?

  • Methodology : The Suzuki-Miyaura cross-coupling reaction is a robust approach for constructing benzoic acid derivatives. For example, 3-iodobenzoic acid can react with phenylboronic acid in the presence of PdCl₂ and NaOH to form 3-phenylbenzoic acid analogs . Adjusting catalyst loading (e.g., 0.5–2 mol% Pd), temperature (60–100°C), and solvent polarity (e.g., DMF vs. THF) can significantly affect yield. Pre-activation of boronic acids via esterification may improve coupling efficiency.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., benzyloxy group at C3, methyl at C2) via chemical shifts (e.g., δ ~5.1 ppm for –OCH₂Ph) .
  • FT-IR : Carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and carbonyl C=O (~1680–1700 cm⁻¹) bands validate functional groups.
  • LC-MS : High-resolution mass spectrometry ensures molecular ion ([M+H]⁺) matches the theoretical mass (C₁₅H₁₄O₃: 242.0943 g/mol).

Q. How does the benzyloxy group influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : The electron-donating benzyloxy group activates the aromatic ring toward electrophiles (e.g., nitration, halogenation). Reaction regioselectivity can be predicted using computational tools like Multiwfn to analyze Fukui indices for nucleophilic/electrophilic attack sites . For example, meta-directing effects may dominate due to steric hindrance from the methyl group.

Advanced Research Questions

Q. How can computational wavefunction analysis resolve contradictions in reported electronic properties of this compound derivatives?

  • Methodology : Multiwfn software enables topology analysis of electron density (e.g., Laplacian, bond critical points) to identify hyperconjugation effects between the benzyloxy group and carboxylic acid . Comparative studies of substituent effects (e.g., –OCH₂Ph vs. –OCH₃) can clarify discrepancies in dipole moments or acidity constants (pKa).

Q. What strategies optimize solvent systems for high-yield synthesis of this compound derivatives under green chemistry principles?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) versus bio-based solvents (e.g., cyclopentyl methyl ether) for reaction efficiency and environmental impact .
  • Catalyst Recovery : Immobilize Pd catalysts on magnetic nanoparticles to enhance recyclability and reduce metal leaching.
  • Microwave Assistance : Reduce reaction time (e.g., from 24h to 1h) while maintaining >90% yield .

Q. How can researchers address contradictory data on the biological activity of this compound in enzyme inhibition assays?

  • Methodology :

  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates to rule out outliers.
  • Structural Analog Testing : Compare activity with derivatives lacking the methyl or benzyloxy group to isolate functional group contributions .
  • Molecular Dynamics Simulations : Simulate ligand-enzyme binding (e.g., COX-2) to identify steric clashes or hydrogen-bonding inconsistencies.

Q. Methodological Tables

Parameter Suzuki Reaction Optimization Reference
Catalyst (PdCl₂)1 mol%
Temperature80°C
SolventDMF/H₂O (3:1)
Yield82–89%
Spectroscopic Data This compound Reference
¹H NMR (CDCl₃)δ 2.4 (s, CH₃), 5.1 (s, OCH₂Ph), 7.3–8.1 (m, Ar–H)
FT-IR (KBr)1685 cm⁻¹ (C=O), 2550 cm⁻¹ (O–H)

Properties

IUPAC Name

2-methyl-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDKUZUJUNYCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxy-2-methyl-benzoic acid (620, 5.0 g, 0.033 mol) in tetrahydrofuran (100 mL) and N,N-dimethylformamide (50 mL), sodium hydride (4.4 g as 60% dispersion in mineral oil, 0.11 mol) was added slowly over 30 minutes and the reaction was stirred at 0° C. under an atmosphere of nitrogen. The reaction mixture was allowed to warm to room temperature, then stirred at room temperature for 1 hour. Benzyl bromide (9.0 mL, 0.076 mol) was added slowly into the reaction mixture, and the reaction mixture was stirred at room temperature overnight. The reaction mixture was poured into water, extracted with ethyl acetate, washed with a solution of ammonium chloride and anunonium hydroxide (4:1), brine, and dried over magnesium sulfate. After removal of solvent, the residue was purified by silica gel column chromatography eluting with ethyl acetate in hexane to provide the compound as a white solid (621, 5.8 g, 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of benzyl 3-(benzyloxy)-2-methylbenzoate (2.90 g) in methanol (50 ml) and THF (50 mL) was added a solution of sodium hydroxide (3.40 g) in water (50 mL), and the mixture was stirred at room temperature for 3 hr. Water was added to the reaction mixture and the mixture was concentrated. Water (30 ml) was added to the residue, and the mixture was adjusted with 2N hydrochloric acid to pH<2. The precipitated crystals were collected by filtration, and dried to give the title compound (2.00 g) as a white solid. This compound was used for the next step without further purification.
Name
benzyl 3-(benzyloxy)-2-methylbenzoate
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reaction of (3-benzyloxy-2-methylphenyl)magnesium chloride with carbon dioxide to give 3-benzyloxy-2-methylbenzoic acid can be carried out such that excess carbon dioxide gas is passed into the solution of the Grignard reagent (5) in THF. The alternative exists of initially introducing THF while passing in carbon dioxide gas and adding the Grignard solution. In this case, a suspension of the magnesium chloride salt of the acid (6) is formed first. The salt is hydrolyzed with sufficient aqueous mineral acid, preferably aqueous hydrochloric acid, such that the free acid (6) is completely liberated.
Name
(3-benzyloxy-2-methylphenyl)magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-2-methyl-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Benzyloxy-2-methyl-benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Benzyloxy-2-methyl-benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Benzyloxy-2-methyl-benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Benzyloxy-2-methyl-benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Benzyloxy-2-methyl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.